A Comprehensive Technical Guide to the Physical Properties of 3-(Trifluoromethyl)piperidine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 3-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)piperidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into the piperidine scaffold can profoundly alter the molecule's physicochemical and pharmacological properties. The -CF3 group is a strong electron-withdrawing moiety that can increase metabolic stability, enhance binding affinity, and modulate the basicity (pKa) of the piperidine nitrogen. As a hydrochloride salt, the compound's aqueous solubility and handling characteristics are generally improved, making it a valuable building block in the synthesis of novel therapeutic agents.
This guide provides a detailed examination of the core physical properties of 3-(Trifluoromethyl)piperidine hydrochloride. It is designed to offer not just data, but also the scientific context and experimental methodologies crucial for its application in a research and development setting.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. In this compound, a trifluoromethyl group is substituted at the 3-position. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
Caption: Chemical structure of 3-(Trifluoromethyl)piperidine hydrochloride.
Summary of Physical Properties
Quantitative physical data is paramount for experimental design, formulation development, and quality control. The following table summarizes the key physical properties for 3-(Trifluoromethyl)piperidine and its hydrochloride salt. It is important to note that while data for the free base is available, specific experimental data for the hydrochloride salt is not widely reported in public literature.
| Property | Value | Source / Comment |
| Chemical Formula | C₆H₁₁ClF₃N | - |
| Molecular Weight | 189.61 g/mol | [1] |
| CAS Number | 1124199-60-5 | [2][3] |
| Appearance | White to off-white solid | Expected form for a hydrochloride salt. |
| Melting Point | Not Available | Data for the isomeric 4-(Trifluoromethyl)piperidine hydrochloride is 153.9 - 156.9 °C[4]. Positional isomerism significantly affects melting point. |
| Boiling Point (Free Base) | 74-75 °C @ 33 mmHg | |
| Density (Free Base) | 1.154 g/mL at 25 °C | |
| Solubility | Soluble in water | Hydrochloride salts of amines are generally water-soluble.[5] Quantitative data is not readily available. |
| pKa | Estimated 8.5 - 9.5 | The pKa of piperidine is ~11.1[6]. The electron-withdrawing -CF3 group is expected to lower the basicity of the nitrogen. A predicted pKa for a related compound is 9.37.[7] |
Core Physicochemical Characteristics
Melting Point
The melting point is a critical indicator of purity and is essential for material handling and formulation. For crystalline solids, a sharp melting range typically indicates high purity.
Experimental Protocol: Capillary Melting Point Determination (USP <741>)
The determination of melting point is a foundational technique in chemical characterization. The choice of the capillary method, as sanctioned by major pharmacopeias, is based on its high precision and requirement for minimal sample quantity.[8]
Caption: Workflow for Melting Point Determination.
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Causality: The sample must be thoroughly dried as moisture can act as an impurity, depressing and broadening the melting range.[6] A slow heating ramp near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[9]
Solubility
Solubility is a determinant of a drug's bioavailability and is a key parameter in designing formulations and purification protocols. As a salt, 3-(Trifluoromethyl)piperidine hydrochloride is expected to exhibit significantly higher aqueous solubility than its free base form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method, USP <1236>)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its direct measurement of a saturated solution at thermodynamic equilibrium.[4][10]
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them in a constant-temperature bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation or filtration (using a filter compatible with the solvent) is required.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
-
Trustworthiness: This protocol is self-validating by design. Taking samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached; if the concentration does not change between these points, the system is stable.
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. For a basic compound like a piperidine derivative, the pKa refers to the equilibrium constant of its conjugate acid. This property profoundly influences absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state affects membrane permeability and receptor binding.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[2][11] It involves monitoring the pH of a solution as a titrant is added incrementally.
Caption: Workflow for pKa Determination via Potentiometric Titration.
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Expertise & Experience: The use of a constant ionic strength background solution (0.15 M KCl) is critical to minimize changes in activity coefficients during the titration, ensuring the measured potential is directly related to the concentration of H+ ions. Purging the solution with nitrogen is an experienced-based step to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[11] The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (BH+) and neutral (B) forms of the piperidine are equal.
Spectroscopic Characterization
Spectroscopic data provides an essential fingerprint for compound identification and structural verification.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons on the carbon bearing the CF3 group (H-3) and the adjacent carbons (H-2, H-4) will be the most deshielded. The N-H protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for each of the five piperidine ring carbons. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons adjacent to the nitrogen (C-2 and C-6) will be shifted downfield relative to the other CH₂ groups.
-
¹⁹F NMR Spectroscopy : The fluorine NMR is a simple yet powerful tool for fluorinated compounds. The spectrum for 3-(Trifluoromethyl)piperidine hydrochloride should show a single signal, likely a triplet, due to coupling with the two protons on the adjacent carbon (C-3). The chemical shift will be characteristic of an aliphatic CF3 group.[12][13]
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations (~2850-3000 cm⁻¹). A key feature will be the broad N-H stretching bands for the secondary ammonium salt (R₂N⁺H₂) in the region of 2400-2800 cm⁻¹. Strong C-F stretching absorptions are expected in the 1000-1350 cm⁻¹ region.
Conclusion
3-(Trifluoromethyl)piperidine hydrochloride is a foundational building block for modern drug discovery, offering a unique combination of properties conferred by the piperidine scaffold and the trifluoromethyl substituent. While some specific physical constants like melting point and solubility are not yet widely documented, this guide provides a robust framework for understanding, characterizing, and utilizing this compound. By employing the standardized, authoritative protocols detailed herein, researchers can confidently determine its key physical properties, ensuring data integrity and accelerating the development of next-generation pharmaceuticals.
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U.S. Pharmacopeia. <1236> Solubility Measurements. [Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]
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